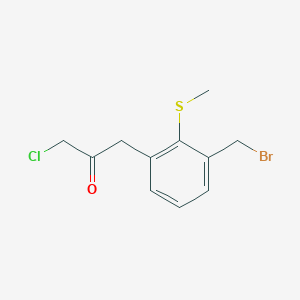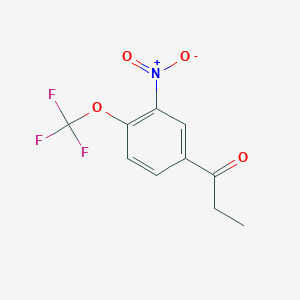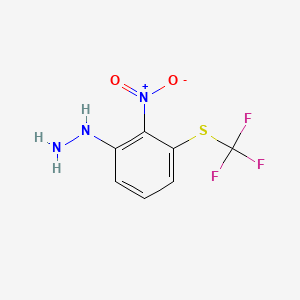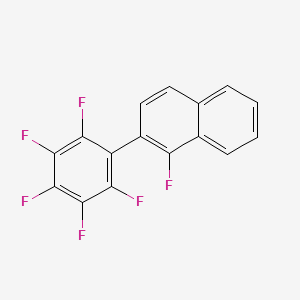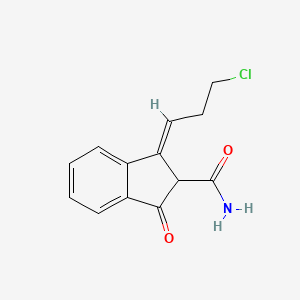
(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a chloropropylidene group attached to an indene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide typically involves the reaction of indene derivatives with chloropropylidene reagents under controlled conditions. One common method includes the use of a base-catalyzed reaction where the indene derivative is treated with a chloropropylidene halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloropropylidene group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thio derivatives.
科学的研究の応用
(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which (1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The chloropropylidene group can interact with nucleophilic sites on proteins or DNA, potentially altering their function and leading to biological activity.
類似化合物との比較
Similar Compounds
- (E)-11-(3-chloropropylidene)-6,11-dihydrodibenzo[b,e]oxepine
- 5-(3-chloropropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Uniqueness
(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide is unique due to its indene core structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science, where its specific reactivity and interaction with biological targets can be leveraged for desired outcomes.
特性
分子式 |
C13H12ClNO2 |
|---|---|
分子量 |
249.69 g/mol |
IUPAC名 |
(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide |
InChI |
InChI=1S/C13H12ClNO2/c14-7-3-6-9-8-4-1-2-5-10(8)12(16)11(9)13(15)17/h1-2,4-6,11H,3,7H2,(H2,15,17)/b9-6- |
InChIキー |
VLUUUMSIXCBQPS-TWGQIWQCSA-N |
異性体SMILES |
C1=CC=C2C(=C1)/C(=C/CCCl)/C(C2=O)C(=O)N |
正規SMILES |
C1=CC=C2C(=C1)C(=CCCCl)C(C2=O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







